N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and an adamantane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the adamantane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide: shares structural similarities with other benzodioxole and adamantane derivatives.
Benzodioxole derivatives: Known for their aromatic properties and potential biological activity.
Adamantane derivatives: Recognized for their rigid structure and use in medicinal chemistry.
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide lies in its combination of the benzodioxole and adamantane moieties, which may confer distinct chemical and biological properties not observed in other similar compounds.
This article provides a comprehensive overview of N-(2H-1,3-benzodioxol-5-yl)-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and detailed studies are necessary to fully understand its potential and applications in various fields.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-26-21(14-5-12-4-13(7-14)8-15(21)6-12)10-22-19(24)20(25)23-16-2-3-17-18(9-16)28-11-27-17/h2-3,9,12-15H,4-8,10-11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDIESLWTACWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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